molecular formula C18H14ClFN2O2S B302744 (5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

(5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Cat. No. B302744
M. Wt: 376.8 g/mol
InChI Key: XZXSWAKPUIJIIR-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a novel compound that has received significant interest from the scientific community due to its potential in various fields of research. The compound is a thiazole derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, studies have suggested that the compound exerts its cytotoxic effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. The compound has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one exhibits a range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce apoptosis, and disrupt the cell cycle. The compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using (5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments include its potent cytotoxic activity against cancer cells, its ability to induce apoptosis, and its potential as a cancer therapy. However, the limitations of using the compound include its low solubility and stability, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on (5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One area of research is the development of more stable and soluble derivatives of the compound, which could improve its efficacy as a cancer therapy. Another area of research is the investigation of the compound's potential in other fields, such as antiviral and antibacterial therapy. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on normal cells.

Synthesis Methods

The synthesis of (5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 3-chloro-4-ethoxybenzaldehyde with 4-fluoroaniline and 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the product is obtained in good yield after purification.

Scientific Research Applications

The compound has been extensively studied for its potential as an anticancer agent. Studies have shown that (5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one exhibits potent cytotoxic activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

Product Name

(5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Molecular Formula

C18H14ClFN2O2S

Molecular Weight

376.8 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C18H14ClFN2O2S/c1-2-24-15-8-3-11(9-14(15)19)10-16-17(23)22-18(25-16)21-13-6-4-12(20)5-7-13/h3-10H,2H2,1H3,(H,21,22,23)/b16-10-

InChI Key

XZXSWAKPUIJIIR-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F)Cl

SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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